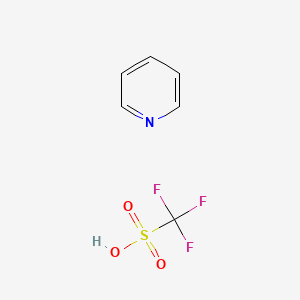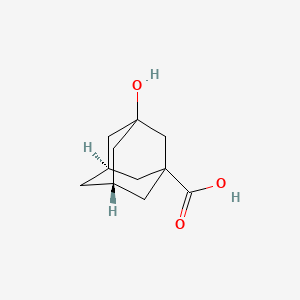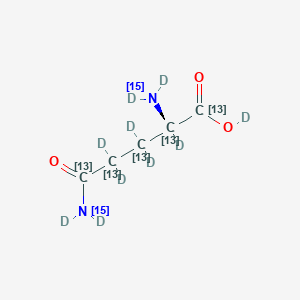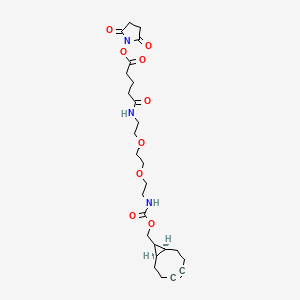
L-Asparagine-amide-15N (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine-amide-15N (monohydrate) is a stable isotope-labeled compound of L-Asparagine, where the amide nitrogen is replaced with the nitrogen-15 isotope. This compound is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-amide-15N (monohydrate) typically involves the amidation of L-Aspartic acid with ammonia-15N. The reaction is catalyzed by asparagine synthetase in the presence of adenosine triphosphate (ATP). The reaction conditions include maintaining a controlled temperature and pH to ensure the optimal activity of the enzyme.
Industrial Production Methods
Industrial production of L-Asparagine-amide-15N (monohydrate) involves fermentation processes using genetically modified microorganisms that express high levels of asparagine synthetase. The fermentation broth is then subjected to purification processes, including crystallization and drying, to obtain the final product in its monohydrate form.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-amide-15N (monohydrate) undergoes various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form L-Aspartic acid and ammonia-15N.
Oxidation: The compound can be oxidized to form L-Aspartic acid.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
Hydrolysis: L-Aspartic acid and ammonia-15N.
Oxidation: L-Aspartic acid.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
L-Asparagine-amide-15N (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in research related to cancer metabolism and neurological disorders.
Industry: Employed in the production of labeled compounds for pharmaceutical research.
Mechanism of Action
L-Asparagine-amide-15N (monohydrate) exerts its effects through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope allows for the tracking of nitrogen atoms in metabolic pathways. The compound enhances LCK signaling, which potentiates CD8+ T-cell activation and anti-tumor responses .
Comparison with Similar Compounds
L-Asparagine-amide-15N (monohydrate) is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Asparagine-15N2: Labeled with two nitrogen-15 isotopes.
L-Glutamine-15N: Another nitrogen-15 labeled amino acid.
L-Asparagine-13C4,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
These compounds are used in similar research applications but differ in their specific isotopic compositions and labeling patterns.
Properties
Molecular Formula |
C4H10N2O4 |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1; |
InChI Key |
RBMGJIZCEWRQES-UEFLAVRISA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[15NH2].O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)







![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
